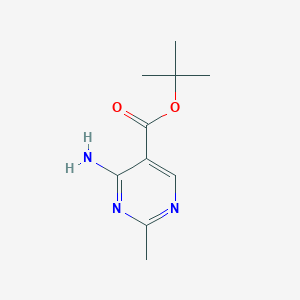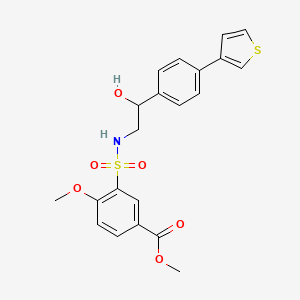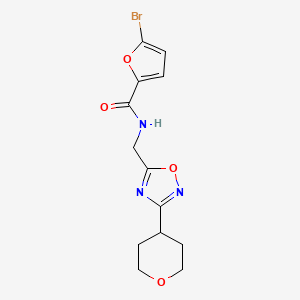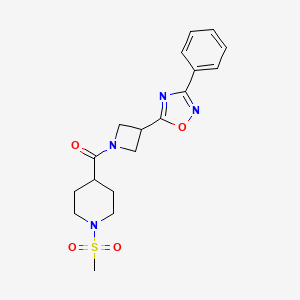
tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. It is a white crystalline powder that is used in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate is not fully understood. However, it is believed to act as a nucleotide analogue, which can interfere with DNA synthesis and replication. This property makes it a potential candidate for the development of anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against certain viruses such as herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate is its high purity and yield. This makes it an ideal starting material for the synthesis of other pyrimidine derivatives. However, its potential toxicity and limited solubility in water can be a limitation for certain experiments.
Zukünftige Richtungen
There are several future directions for the research on tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate. One direction is the development of new drugs based on its nucleotide analogue properties. Another direction is the study of its potential as a tool in the study of biological systems. Additionally, the development of new materials based on this compound could have significant applications in the fields of electronics and optics.
Conclusion
In conclusion, this compound is a chemical compound with a wide range of scientific research applications. Its unique properties make it an ideal starting material for the synthesis of other pyrimidine derivatives. Its potential as a tool in the study of biological systems and the development of new materials make it an exciting area of research for the future.
Synthesemethoden
The synthesis of tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate involves the reaction between tert-butyl 2-aminoacetate and 2,4,5-trimethylpyrimidine-4,6-diol in the presence of a catalyst such as triethylamine. The reaction proceeds through an esterification process to form the final product. The yield of the synthesis process is typically high, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of other pyrimidine derivatives. It has been used in the development of new drugs and as a tool in the study of biological systems. It has also been used in the development of new materials such as polymers and liquid crystals.
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-2-methylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-6-12-5-7(8(11)13-6)9(14)15-10(2,3)4/h5H,1-4H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNSRBPJKAQIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B3018693.png)
![N-(4-bromophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018697.png)



![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)
![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)



![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)

